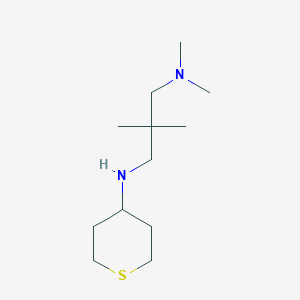![molecular formula C8H8INO B13030089 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of an iodine atom at the 8th position of the benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of 2-iodophenol with an appropriate amine and formaldehyde. One common method includes the following steps:
Starting Materials: 2-Iodophenol, formaldehyde, and an amine (such as ethanolamine).
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Cyclization: The mixture is heated to promote cyclization, forming the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples. This approach enhances efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzoxazines: Products with various functional groups replacing the iodine atom.
Quinone Derivatives: Formed through oxidation reactions.
Hydroxy Derivatives: Formed through reduction reactions
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It exhibits potential as an anticancer agent, antibacterial, and anticonvulsant.
Material Science: Benzoxazine polymers derived from this compound are used in the production of high-performance materials due to their excellent thermal stability and flame resistance.
Neuropharmacology: It acts as a 5-HT6 receptor antagonist, making it a candidate for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Neuropharmacological Effects: As a 5-HT6 receptor antagonist, it modulates neurotransmitter release, which can improve cognitive function and reduce symptoms of neurological disorders
Comparación Con Compuestos Similares
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer activity.
3,4-Dihydro-2H-benzo[b][1,4]oxazine Derivatives: These compounds also exhibit 5-HT6 receptor antagonistic activity and are used in neuropharmacology.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: Exhibits herbicidal activity.
Uniqueness: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H8INO |
|---|---|
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
8-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |
Clave InChI |
WDZSRWJRKDVQJB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


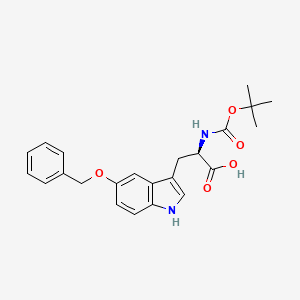

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
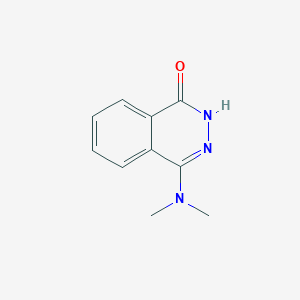
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
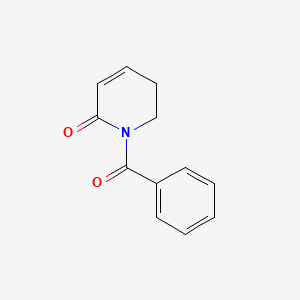
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
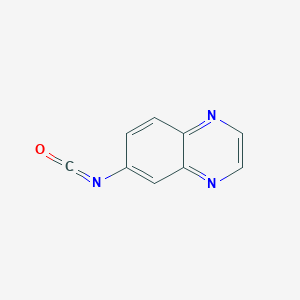

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
